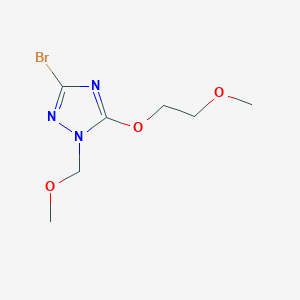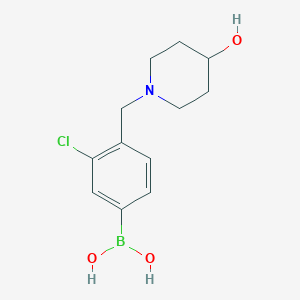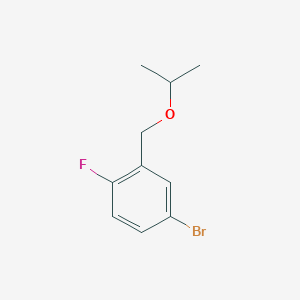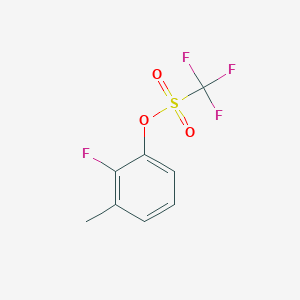
(3-(((Tert-butoxycarbonyl)(cyclopropyl)amino)methyl)-5-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(3-(((Tert-butoxycarbonyl)(cyclopropyl)amino)methyl)-5-fluorophenyl)boronic acid” is a chemical compound with the Inchi Code 1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3, (H,14,15) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester involved the addition of sodium borohydride to a solution of the ester in methanol and water. The reaction was stirred at room temperature for 3 hours.Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code 1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3, (H,14,15) .Chemical Reactions Analysis
Boronic acids, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physicochemical properties of this compound include a high GI absorption, no BBB permeant, no P-gp substrate, and no inhibition of CYP450 enzymes . The compound is soluble with a solubility of 2.06 mg/ml .Applications De Recherche Scientifique
Chemical Synthesis and Applications
- Application in the Synthesis of Amino Acids : The chemical under consideration is instrumental in the synthesis of various amino acids and peptides. For instance, it plays a crucial role in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), utilizing tert-butyloxycarbonyl (Boc) moieties as acid-labile protecting groups. This process is significant in preserving the chirality of the starting material, showcasing its utility in enantioselective syntheses (Temperini et al., 2020).
- Catalytic and Protective Group Applications : The compound is utilized as a catalyst and protective group in N-tert-butoxycarbonylation of amines, highlighting its versatility and efficiency in organic synthesis. This process is notable for its environmental benignity and its ability to proceed without the formation of competitive side products, maintaining chemoselectivity, especially in chiral amino alcohols and esters (Heydari et al., 2007).
- Utility in Glucose Sensing Materials : Derivatives of this compound have been used in the construction of glucose sensing materials, especially those operating at physiological pH. This application is facilitated by the compound's pendant amine, which allows for easy attachment to polymers, and its relatively low boronic acid pKa value when acetylated or attached to acrylamide hydrogels (Das et al., 2003).
- Role in Crystallography and Peptide Research : The compound exhibits polymorphism in crystallography and plays a role in peptide research, particularly in understanding the helical handedness and molecular conformation of peptides. Its application in forming hydrogen-bonded parallel β-sheet-like tapes underscores its significance in the study of peptide structures (Gebreslasie et al., 2011).
- Enantioselective Syntheses : The compound is pivotal in the enantioselective syntheses of amino acids, showcasing its utility in generating compounds with high enantiomeric excess and yield. This is crucial in the field of medicinal chemistry, where the stereochemistry of compounds can significantly affect their biological activity (Wu et al., 1996).
Safety And Hazards
The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place .
Orientations Futures
The use of boronic acids in Suzuki–Miyaura coupling reactions is well-established and continues to be a subject of research . Future directions could involve the development of new synthetic methods using this compound, as well as the exploration of its potential applications in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO4/c1-15(2,3)22-14(19)18(13-4-5-13)9-10-6-11(16(20)21)8-12(17)7-10/h6-8,13,20-21H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRLQBRQRDQNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN(C2CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((Tert-butoxycarbonyl)(cyclopropyl)amino)methyl)-5-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)


![trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride](/img/structure/B1446051.png)

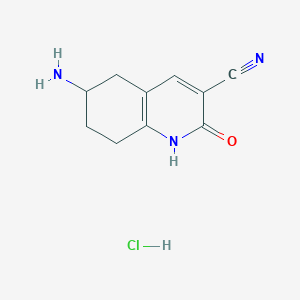

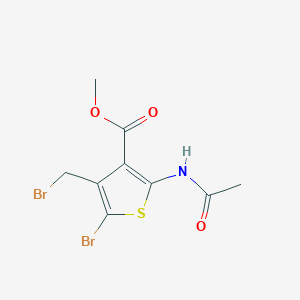
![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)
